molecular formula C10H12O B1295304 4-Methylphenylacetone CAS No. 2096-86-8

4-Methylphenylacetone

Cat. No. B1295304
Key on ui cas rn: 2096-86-8
M. Wt: 148.2 g/mol
InChI Key: NOXKUHSBIXPZBJ-UHFFFAOYSA-N
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Patent
US09243011B2

Procedure details

This reaction is carried out in the same manner as the reaction in example 3. The difference is that, the reactants are p-methylphenyl chloride (127.0 mg, 1.0 mmol), palladium cinnamyl chloride (7.9 mg, 0.015 mmol), 2-Methoxy-6-(N-methyl-N-phenyl-amino) henyldicyclohexyl)phosphine (24.3 mg, 0.060 mmol), Cs2CO3 (652.2 mg, 2.0 mmol) in 4.0 mL acetone at 90° C. for 18 h. 1-(p-tolyl)-2-propanone (100.5 mg) was obtained with a yield of 68% as liquid. 1H NMR (300 MHz, CDCl3) δ 7.19-7.05 (m, 4H, ArH), 3.66 (s, 2H, CH2), 2.34 (s, 3H, ArCH3), 2.15 (s, 3H, COCH3); 13C NMR (75 MHz, CDCl3) δ 206.7, 136.6, 131.1, 129.4, 129.2, 50.6, 29.1, 21.0; IR (neat) v (cm−1) 3023, 3004, 2922, 2857, 1714, 1615, 1514, 1417, 1356, 1229, 1158, 1040, 1023; MS (70 eV, EI) m/z (%): 149 (M++1, 3.90), 148 (M+, 31.26), 105 (100).
Quantity
127 mg
Type
reactant
Reaction Step One
Quantity
24.3 mg
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
652.2 mg
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
palladium cinnamyl chloride
Quantity
7.9 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5](Cl)=[CH:4][CH:3]=1.P.C([O-])([O-])=O.[Cs+].[Cs+].[CH3:16][C:17]([CH3:19])=[O:18]>C(Cl)C=CC1C=CC=CC=1.[Pd]>[C:2]1([CH3:1])[CH:7]=[CH:6][C:5]([CH2:16][C:17](=[O:18])[CH3:19])=[CH:4][CH:3]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
127 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)Cl
Step Two
Name
Quantity
24.3 mg
Type
reactant
Smiles
P
Step Three
Name
Cs2CO3
Quantity
652.2 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
CC(=O)C
Step Five
Name
palladium cinnamyl chloride
Quantity
7.9 mg
Type
catalyst
Smiles
C(C=CC1=CC=CC=C1)Cl.[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This reaction is carried out in the same manner as the reaction in example 3
CUSTOM
Type
CUSTOM
Details
at 90° C.
CUSTOM
Type
CUSTOM
Details
for 18 h
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)CC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 100.5 mg
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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